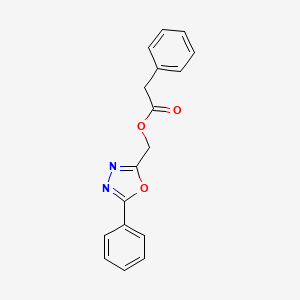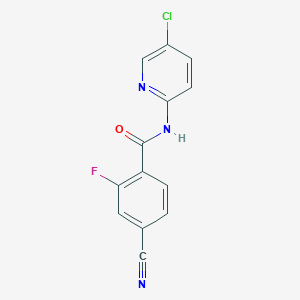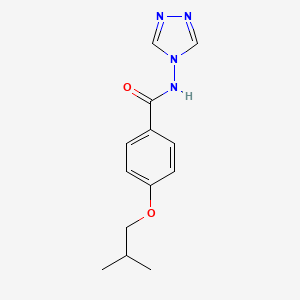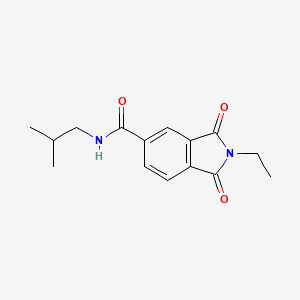![molecular formula C21H16FN3O B4404384 5-[(4-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4404384.png)
5-[(4-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol
説明
5-[(4-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol, also known as FPAQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry. FPAQ is a quinoline-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 5-[(4-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and cell death. In addition, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In addition, this compound has been shown to inhibit the production of inflammatory cytokines in immune cells, leading to a reduction in inflammation. However, at high concentrations, this compound has been shown to exhibit cytotoxic effects on normal cells, indicating a potential limitation for its use in clinical settings.
実験室実験の利点と制限
5-[(4-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. In addition, this compound has been shown to exhibit high selectivity and sensitivity for the detection of metal ions in living cells. However, one limitation of this compound is its potential cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 5-[(4-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol. In medicine, this compound may be further studied for its potential as a cancer therapeutic and anti-inflammatory drug. In addition, this compound may be used as a fluorescent probe for the detection of other metal ions in living cells, such as calcium and magnesium. In chemistry, this compound may be used as a ligand for the synthesis of new metal complexes with unique catalytic properties. Overall, this compound has shown great potential for various applications in scientific research, and further studies may lead to the development of new drugs, probes, and catalysts.
科学的研究の応用
5-[(4-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol has been studied extensively for its potential applications in various fields of research. In medicine, this compound has been shown to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer therapeutics and anti-inflammatory drugs. In biology, this compound has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in living cells. In chemistry, this compound has been used as a ligand for the synthesis of metal complexes, which have been studied for their catalytic properties.
特性
IUPAC Name |
5-[(4-fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c22-15-8-6-14(7-9-15)21(25-19-5-1-2-12-24-19)20-16-4-3-13-23-17(16)10-11-18(20)26/h1-13,21,26H,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGRAKNQRVNNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC=C(C=C2)F)C3=C(C=CC4=C3C=CC=N4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 7-(2-furyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4404307.png)
![3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4404313.png)

![2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4404343.png)


![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4404367.png)
![3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B4404372.png)

![2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4404389.png)

![4-ethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4404409.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4404410.png)
![1-{3-methoxy-4-[4-(1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4404412.png)